molecular formula C13H18BF2NO2 B6306462 2-(Difluoromethyl)-6-methylpyridine-4-boronic acid pinacol ester CAS No. 1321518-16-4

2-(Difluoromethyl)-6-methylpyridine-4-boronic acid pinacol ester

Cat. No. B6306462
CAS RN: 1321518-16-4
M. Wt: 269.10 g/mol
InChI Key: DHESEHKLCMSCHG-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are important building blocks in organic synthesis . They are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering . They have been known for about 150 years, but increasing interest is observed after the discovery of new areas of their use .


Synthesis Analysis

Protodeboronation of alkyl boronic esters is a significant process in their synthesis . This process involves a radical approach and is dependent on the substituents in the aromatic ring .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters is characterized by the presence of a boron atom, which forms a dioxaborolane ring with two methyl groups and an oxygen atom .


Chemical Reactions Analysis

Boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .


Physical And Chemical Properties Analysis

The solubilities of boronic acid pinacol esters have been determined experimentally in various organic solvents . They show better solubility than the parent acid in all tested solvents .

Scientific Research Applications

Role in Organic Synthesis and Drug Development

2-(Difluoromethyl)-6-methylpyridine-4-boronic acid pinacol ester is an organoboron compound that has significant implications in organic synthesis, supramolecular chemistry, and drug development due to its unique chemical properties. Boronic esters, including compounds similar to the one , are known for their stability in air and versatile reactivity, which makes them valuable in creating complex molecular architectures essential for drug design and materials science (Golovanov & Sukhorukov, 2021).

Advancements in Biosensors

Furthermore, the structural framework of boronic acids has been extensively utilized in the development of electrochemical biosensors. These biosensors exploit the binding affinity of boronic acids to diols, making it possible to detect sugars and other biologically relevant molecules with high selectivity and sensitivity. The integration of boronic acid derivatives into sensor technologies offers promising avenues for non-invasive monitoring of biomarkers, crucial for managing various health conditions (Wang et al., 2014).

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

It’s known that the kinetics of the reactions involving boronic pinacol esters are dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Biochemical Pathways

Boronic acids and their esters are known to be involved in a variety of biochemical processes, including the synthesis of biaryl compounds in the suzuki–miyaura reaction .

Pharmacokinetics

It’s known that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

Boronic acids and their esters are known to be involved in a variety of biochemical processes, which could potentially lead to various molecular and cellular effects .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water . The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH, and these compounds are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by these environmental factors .

Safety and Hazards

Boronic acid pinacol esters may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(difluoromethyl)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF2NO2/c1-8-6-9(7-10(17-8)11(15)16)14-18-12(2,3)13(4,5)19-14/h6-7,11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHESEHKLCMSCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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